N-乙酰-D-葡萄糖胺基-(1-4)-N-乙酰胞壁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic acid involves complex biochemical pathways. For instance, the production of N-Acetyl-D-neuraminic acid (Neu5Ac), a related compound, can be achieved through the epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc) and subsequent condensation with pyruvate. A study by Gao et al. (2019) demonstrated the use of whole cells expressing Bacteroides thetaiotaomicron N-Acetyl-D-glucosamine 2-Epimerase and Escherichia coli N-Acetyl-D-neuraminic Acid Aldolase for Neu5Ac production, achieving significant yields (Gao et al., 2019).

Molecular Structure Analysis

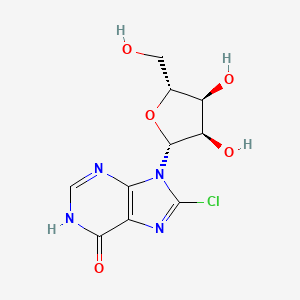

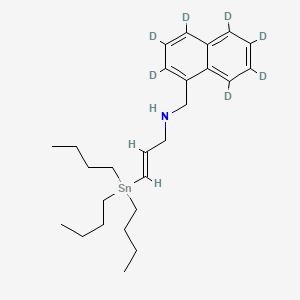

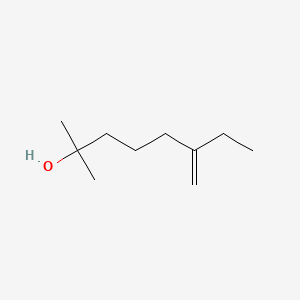

The molecular structure of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic acid is characterized by its unique disaccharide peptide structure, which is essential for peptidoglycan formation in bacterial cell walls. This structure has been explored through enzymatic degradation studies and synthesis from precursor compounds (Guinand et al., 1984).

科学研究应用

1. Regenerative Medicine

- Application : GlcNAc and its derivative GlcN have been used in regenerative medicine, particularly in the treatment of osteoarthritis .

- Method : GlcN is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage. The notion that augmenting the intake of the precursor molecule, glucosamine, may directly stimulate articular proteoglycan synthesis to modulate osteoarthritis has provided the rationale for its widespread use .

- Results : Glucosamine sulfate and glucosamine hydrochloride have been used for the treatment of osteoarthritis for more than 30 years, with no major known side effects .

2. Industrial Applications

- Application : GlcNAcases, which produce GlcNAc, have a wide range of promising applications in the food, energy, and pharmaceutical industries .

- Method : GlcNAcases hydrolyse N-acetylglucosamine-containing oligosaccharides and proteins. These enzymes are used for the synergistic degradation of chitin with endo-chitinases and using GlcNAc to produce sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics .

- Results : GlcNAc has been widely used in the production of sialic acid, bioethanol, and single-cell proteins, and as a pharmaceutical therapy for gastrointestinal inflammation disorders, osteoarthritis, and cancer diagnosis .

3. Medical Applications

- Application : Hyaluronan, an unbranched polysaccharide of repeating disaccharides consisting of d-glucuronic acid and N-acetyl-d-glucosamine, has been broadly utilized in medical applications .

- Method : Hyaluronan’s strong water-retaining ability and visco-elastic properties make it an important constituent of the extracellular matrix .

- Results : Hyaluronan’s physiological functions are still being researched, but its properties have been utilized in various medical applications .

4. Tissue Engineering

- Application : Glucosamine plays a role in tissue engineering .

- Method : Glucosamine is used in the course of tissue engineering. Despite numerous studies on glucosamine and more efforts on supramolecular gelators or self-assembled nanofibers and other tissue engineering applications .

- Results : Glucosamine has been used in various tissue engineering applications .

5. Drug Carrier for Molecular Therapies

- Application : Chitosan oligosaccharide, a derivative of GlcNAc, has been used as a drug carrier for molecular therapies .

- Method : Chitosan oligosaccharide is used as a drug carrier for molecular therapies, such as drug and gene delivery systems .

- Results : Chitosan oligosaccharide has been used in imaging for tumor and cancer detection .

6. Wound Healing and Bone Regeneration

- Application : Glucosamine and chitosan oligosaccharide have been used for wound healing and bone regeneration .

- Method : Glucosamine and chitosan oligosaccharide have been applied in various biomedical applications including wound healing, bone regeneration, antibacterial effect, and oral hygiene .

- Results : Glucosamine and chitosan oligosaccharide have shown promising results in wound healing and bone regeneration .

7. Regenerative Medicine

- Application : GlcN and GlcNAc have potential use as regenerative medicine .

- Method : GlcN is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage. The notion that augmenting the intake of the precursor molecule, glucosamine, may directly stimulate articular proteoglycan synthesis to modulate osteoarthritis has provided the rationale for its widespread use .

- Results : Glucosamine sulfate and glucosamine hydrochloride have been used for the treatment of osteoarthritis for more than 30 years, with no major known side effects .

8. Tissue Engineering

- Application : Glucosamine plays a role in tissue engineering .

- Method : Glucosamine is used in the course of tissue engineering. Despite numerous studies on glucosamine and more efforts on supramolecular gelators or self-assembled nanofibers and other tissue engineering applications .

- Results : Glucosamine has been used in various tissue engineering applications .

9. Drug Carrier for Molecular Therapies

- Application : Chitosan oligosaccharide, a derivative of GlcNAc, has been used as a drug carrier for molecular therapies .

- Method : Chitosan oligosaccharide is used as a drug carrier for molecular therapies, such as drug and gene delivery systems .

- Results : Chitosan oligosaccharide has been used in imaging for tumor and cancer detection .

安全和危害

GlcNAc has been widely used in food, cosmetics, and pharmaceutical industries and is generally considered safe1. Glucosamine sulfate and glucosamine hydrochloride have been used for the treatment of osteoarthritis for more than 30 years, with no major known side effects1.

未来方向

GlcNAc and its derivatives have a wide range of promising applications in various sectors especially in biomedical science21. They are considered as useful biocompatible materials to be used in a medical device to treat, augment or replace any tissue, organ, or function of the body1. The latest advances in the biomedical research are important emerging trends that hold a great promise in wound-healing management products1.

属性

IUPAC Name |

2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O13/c1-6(17(28)29)31-16-12(21-8(3)25)18(30)32-10(5-23)15(16)34-19-11(20-7(2)24)14(27)13(26)9(4-22)33-19/h6,9-16,18-19,22-23,26-27,30H,4-5H2,1-3H3,(H,20,24)(H,21,25)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKIVDUWFNRJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13787036 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)

![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)